molecular formula C12H14N2O B3037713 D-Praziquanamine CAS No. 55375-92-3

D-Praziquanamine

Cat. No. B3037713
CAS RN: 55375-92-3
M. Wt: 202.25 g/mol
InChI Key: GTRDOUXISKJZGL-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04049659

Procedure details

g. of 2-benzoyl-4-oxo-1,2,3,6,7,11b-hexahydro-4H-pyrazino[2,1-a]isoquinoline is boiled with 20 ml. concentrated potassium hydrogen sulfate solution for 48 hours. The solution is subsequently extracted with chloroform, and the organic phase is dried with sodium sulfate and evaporated. 4-oxo-1,2,3,6,7,11b-hexahydro-4H-pyrazino[2,1-a]isoquinoline of m.p. 119°-120° C. is obtained in a yield of 91%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([N:9]1[CH2:22][C:21](=[O:23])[N:12]2[CH2:13][CH2:14][C:15]3[C:20]([CH:11]2[CH2:10]1)=[CH:19][CH:18]=[CH:17][CH:16]=3)(=O)C1C=CC=CC=1.S([O-])(O)(=O)=O.[K+]>>[O:23]=[C:21]1[N:12]2[CH2:13][CH2:14][C:15]3[C:20]([CH:11]2[CH2:10][NH:9][CH2:22]1)=[CH:19][CH:18]=[CH:17][CH:16]=3 |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)N1CC2N(CCC3=CC=CC=C23)C(C1)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)(O)[O-].[K+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The solution is subsequently extracted with chloroform
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic phase is dried with sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
O=C1CNCC2N1CCC1=CC=CC=C21
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 91%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04049659

Procedure details

g. of 2-benzoyl-4-oxo-1,2,3,6,7,11b-hexahydro-4H-pyrazino[2,1-a]isoquinoline is boiled with 20 ml. concentrated potassium hydrogen sulfate solution for 48 hours. The solution is subsequently extracted with chloroform, and the organic phase is dried with sodium sulfate and evaporated. 4-oxo-1,2,3,6,7,11b-hexahydro-4H-pyrazino[2,1-a]isoquinoline of m.p. 119°-120° C. is obtained in a yield of 91%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([N:9]1[CH2:22][C:21](=[O:23])[N:12]2[CH2:13][CH2:14][C:15]3[C:20]([CH:11]2[CH2:10]1)=[CH:19][CH:18]=[CH:17][CH:16]=3)(=O)C1C=CC=CC=1.S([O-])(O)(=O)=O.[K+]>>[O:23]=[C:21]1[N:12]2[CH2:13][CH2:14][C:15]3[C:20]([CH:11]2[CH2:10][NH:9][CH2:22]1)=[CH:19][CH:18]=[CH:17][CH:16]=3 |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)N1CC2N(CCC3=CC=CC=C23)C(C1)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)(O)[O-].[K+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The solution is subsequently extracted with chloroform
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic phase is dried with sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
O=C1CNCC2N1CCC1=CC=CC=C21
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 91%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.